2,2,2-Trichloroethyl [(2R,4aR,6S,7R,8R,8aS)-8-Hydroxy-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-yl]carbamate
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Overview
Description
2,2,2-Trichloroethyl [(2R,4aR,6S,7R,8R,8aS)-8-Hydroxy-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-yl]carbamate is a complex organic compound with a unique structure that includes a trichloroethyl group, a phenyl group, and a hexahydropyrano[3,2-d][1,3]dioxin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl [(2R,4aR,6S,7R,8R,8aS)-8-Hydroxy-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-yl]carbamate typically involves multiple steps. One common route includes the protection of hydroxyl groups, introduction of the trichloroethyl group, and formation of the hexahydropyrano[3,2-d][1,3]dioxin ring system. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloroethyl [(2R,4aR,6S,7R,8R,8aS)-8-Hydroxy-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
2,2,2-Trichloroethyl [(2R,4aR,6S,7R,8R,8aS)-8-Hydroxy-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-yl]carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloroethyl [(2R,4aR,6S,7R,8R,8aS)-8-Hydroxy-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-yl]carbamate involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that mediate its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Phenyl 4,6-O-benzylidene-2-deoxy-1-thio-2-(2,2,2-trichloroethoxycarbonylamino)-β-D-glucopyranoside
- 2,2,2-Trichloroethyl [(4aR,6S,7R,8R,8aS)-6-(benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl]carbamate
Uniqueness
2,2,2-Trichloroethyl [(2R,4aR,6S,7R,8R,8aS)-8-Hydroxy-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-yl]carbamate is unique due to its specific structural features, such as the trichloroethyl group and the hexahydropyrano[3,2-d][1,3]dioxin ring system. These features contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C22H22Cl3NO6S |
---|---|
Molecular Weight |
534.8 g/mol |
IUPAC Name |
2,2,2-trichloroethyl N-(8-hydroxy-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)carbamate |
InChI |
InChI=1S/C22H22Cl3NO6S/c23-22(24,25)12-30-21(28)26-16-17(27)18-15(31-20(16)33-14-9-5-2-6-10-14)11-29-19(32-18)13-7-3-1-4-8-13/h1-10,15-20,27H,11-12H2,(H,26,28) |
InChI Key |
PRWOAOSQWVRAIF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(C(C(O2)SC3=CC=CC=C3)NC(=O)OCC(Cl)(Cl)Cl)O)OC(O1)C4=CC=CC=C4 |
Origin of Product |
United States |
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